molecular formula C4H5NO4S2 B2977641 3-(Methylsulfonyl)-1,3-thiazolane-2,4-dione CAS No. 866131-81-9

3-(Methylsulfonyl)-1,3-thiazolane-2,4-dione

Cat. No.: B2977641
CAS No.: 866131-81-9
M. Wt: 195.21
InChI Key: QRCKZZQZROCZTB-UHFFFAOYSA-N
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Description

Methylsulfonylmethane (MSM) is an organosulfur compound with the formula (CH3)2SO2 . It is a colorless solid that features the sulfonyl functional group and is the simplest of the sulfones .


Synthesis Analysis

The synthesis of compounds related to MSM involves various strategies. For instance, a cascade halosulfonylation of 1,7-enynes has been established to synthesize densely functionalized 3,4-dihydroquinolin-2 (1H)-ones, which involves sulfonyl radical-triggered addition and cyclization sequences .


Molecular Structure Analysis

The molecular structure of related sulfone compounds has been characterized using various techniques. For example, methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl)isoxazolidin-2-yl)acetate was characterized by XRD, FT-IR, UV-Vis, and NMR, and theoretical calculations were performed using density functional theory (DFT) to obtain detailed information about the molecular and chemical properties .


Chemical Reactions Analysis

The chemical reactions involving sulfone compounds are diverse. Visible-light-induced methylsulfonylation/bicyclization of C(sp3)-tethered 1,7-enynes using a DMSO/H2O system has been established, which involves C–S bond cleavage of DMSO .


Physical and Chemical Properties Analysis

The physical and chemical properties of sulfone compounds are influenced by their molecular structure.

Scientific Research Applications

Antiproliferative Activity

Research on novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives, synthesized with substituted aromatic sulfonyl chlorides and alkyl halides, has shown significant antiproliferative activity against various human cancer cell lines, including HeLa cells, HT-29 cells, MCF-7 cells, and HepG-2 cells. These findings highlight the compound's potential in cancer therapy, particularly due to the critical role of the nitro group on the thiazolidinone moiety and the position of the substituted aryl ring in enhancing antiproliferative effects (Chandrappa et al., 2008).

Antihyperglycemic Agents

Another study focused on the development of novel 5-(3-aryl-2-propynyl)-5-(arylsulfonyl)thiazolidine-2,4-diones as oral antihyperglycemic agents. These compounds were evaluated in diabetic mouse models, demonstrating their efficacy in lowering glucose and insulin levels. This research suggests the therapeutic potential of these compounds in managing diabetes (Wrobel et al., 1998).

Liquid-Liquid Extraction Solvents

A study on the use of ionic liquids, including derivatives of 3-(Methylsulfonyl)-1,3-thiazolane-2,4-dione, for liquid-liquid extraction demonstrated their superior performance compared to traditional solvents like sulfolane in separating aromatic hydrocarbons from aliphatic ones. This suggests their potential application in industrial separation processes, offering a more efficient and environmentally friendly alternative (Meindersma et al., 2006).

Chymase Inhibitors

Research into 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives revealed their ability to selectively inhibit human heart chymase, a factor in cardiovascular diseases. These findings indicate the compound's potential as a basis for developing new cardiovascular therapeutics (Niwata et al., 1997).

Catalysis in Organic Synthesis

A Bronsted acidic ionic liquid based on this compound was synthesized and characterized, showing high efficiency and reusability as a catalyst for preparing hexahydroquinolines. This application underlines the compound's utility in facilitating organic synthesis processes (Zare et al., 2013).

Mechanism of Action

While the specific mechanism of action for “3-(Methylsulfonyl)-1,3-thiazolane-2,4-dione” is not available, sulfonylation reactions using potassium/sodium metabisulfite as the sulfur dioxide surrogate have been developed rapidly. In most cases, the transformations go through radical processes with the insertion of sulfur dioxide under mild conditions .

Safety and Hazards

As for safety and hazards, it’s important to note that many sulfonyl compounds, such as methanesulfonyl chloride, are highly reactive and can be corrosive to metals, toxic if swallowed, harmful in contact with skin, and may cause severe skin burns and eye damage .

Future Directions

One of the future directions in managing dopamine-related pathologic conditions may involve a transition from the approaches that directly affect receptor function to a precise targeting of postreceptor intracellular signaling modalities either directly or through ligand-biased signaling pharmacology .

Properties

IUPAC Name

3-methylsulfonyl-1,3-thiazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO4S2/c1-11(8,9)5-3(6)2-10-4(5)7/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCKZZQZROCZTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C(=O)CSC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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